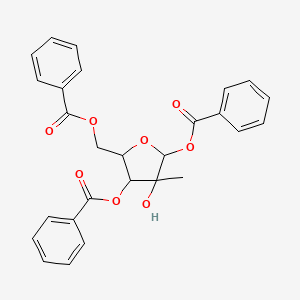![molecular formula C18H32O16 B13401776 (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Kestose is a trisaccharide belonging to the group of fructooligosaccharides. It is composed of one glucose and two fructose molecules linked by glycosidic bonds. This compound is naturally found in various plants, including wheat, onions, asparagus, and bananas . It is known for its prebiotic properties, which promote the growth of beneficial gut bacteria.
准备方法
Synthetic Routes and Reaction Conditions
1-Kestose can be synthesized through enzymatic reactions involving fructosyltransferases. One common method involves using the enzyme β-fructofuranosidase from Aspergillus japonicus, which catalyzes the transfer of fructose units from sucrose to form 1-kestose . The reaction typically occurs at 40°C and can achieve a production efficiency of up to 32.3% after 24 hours .
Industrial Production Methods
Industrial production of 1-kestose often utilizes transgenic yeast expressing fructosyltransferase enzymes. For example, the enzyme from Aspergillus foetidus has been used to produce 1-kestose in transgenic yeast . This method allows for large-scale production and can be optimized for higher yields.
化学反应分析
Types of Reactions
1-Kestose primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reactions involve the transfer of fructose units to form longer fructooligosaccharides.
Common Reagents and Conditions
The primary reagent used in the synthesis of 1-kestose is sucrose, which acts as both the fructose donor and acceptor. The enzymatic reactions typically occur under mild conditions, such as 40°C, and do not require harsh chemicals .
Major Products Formed
The major products formed from the enzymatic reactions involving 1-kestose include longer-chain fructooligosaccharides like nystose and fructofuranosyl nystose .
科学研究应用
1-Kestose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, 1-kestose is used as a model compound to study the properties and behavior of fructooligosaccharides. It is also used in the synthesis of other oligosaccharides.
Biology
In biology, 1-kestose is known for its prebiotic properties. It promotes the growth of beneficial gut bacteria such as Bifidobacteria and Faecalibacterium prausnitzii . This makes it valuable in studies related to gut health and microbiota.
Medicine
In medicine, 1-kestose has been studied for its potential to improve gut health and support the immune system. It has also been investigated for its role in reducing the side effects of chemotherapy in patients with pancreatic ductal adenocarcinoma .
Industry
In the food industry, 1-kestose is used as a low-calorie sweetener and a functional ingredient in various food products. Its prebiotic properties make it a valuable addition to health foods and dietary supplements.
作用机制
1-Kestose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The key enzymes involved in its metabolism are sucrose-sucrose fructosyl transferase and fructan-fructan 1-fructosyl transferase . These enzymes facilitate the transfer of fructose units, leading to the formation of longer fructooligosaccharides.
相似化合物的比较
1-Kestose is part of a group of fructooligosaccharides that includes nystose and fructofuranosyl nystose. Compared to these compounds, 1-kestose is the smallest and simplest, consisting of only three sugar units . This simplicity makes it more efficient in promoting the growth of certain beneficial bacteria, such as Faecalibacterium prausnitzii .
Similar Compounds
Nystose: A tetrasaccharide composed of one glucose and three fructose units.
Fructofuranosyl nystose: A pentasaccharide composed of one glucose and four fructose units.
1-Kestose’s unique structure and properties make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
2-[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-6-9(23)12(26)13(27)16(31-6)34-18(15(29)11(25)8(3-21)33-18)5-30-17(4-22)14(28)10(24)7(2-20)32-17/h6-16,19-29H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWYEUIPHLMNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B13401693.png)
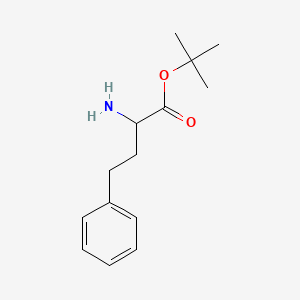
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
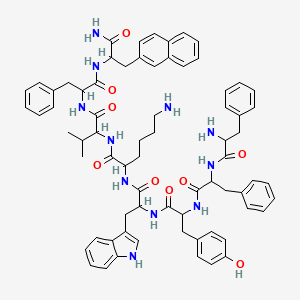
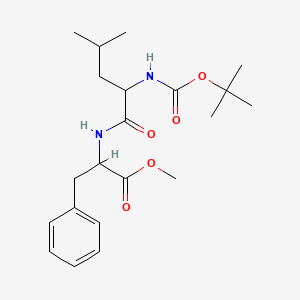

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
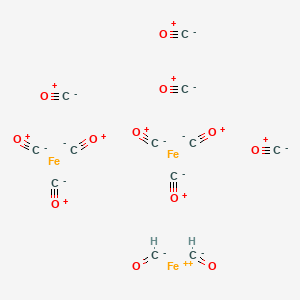
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
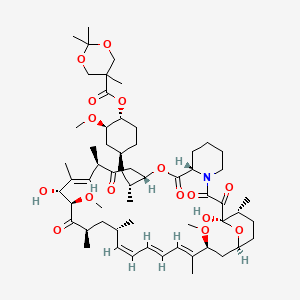
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
